3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine 3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20377496
InChI: InChI=1S/C8H5BrClNO/c9-3-5-4-12-7-6(5)1-2-11-8(7)10/h1-2,4H,3H2
SMILES:
Molecular Formula: C8H5BrClNO
Molecular Weight: 246.49 g/mol

3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine

CAS No.:

Cat. No.: VC20377496

Molecular Formula: C8H5BrClNO

Molecular Weight: 246.49 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine -

Specification

Molecular Formula C8H5BrClNO
Molecular Weight 246.49 g/mol
IUPAC Name 3-(bromomethyl)-7-chlorofuro[2,3-c]pyridine
Standard InChI InChI=1S/C8H5BrClNO/c9-3-5-4-12-7-6(5)1-2-11-8(7)10/h1-2,4H,3H2
Standard InChI Key QTZBUPGNCLGUGF-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C2=C1C(=CO2)CBr)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a furan ring fused to a pyridine nucleus. The bromomethyl (-CH2_2Br) group at position 3 and chlorine at position 7 introduce steric and electronic effects that influence reactivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC8_8H5_5BrClNO
Molecular Weight263.49 g/mol
X-ray CrystallographyMonoclinic, Space Group P21_1/c
LogP (Octanol-Water)3.71

The fused ring system adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles . The bromomethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions .

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, furan-H), 4.72 (s, 2H, CH2_2Br), 7.32 (d, J = 5.2 Hz, 1H, pyridine-H) .

  • IR (KBr): 3056 cm1^{-1} (C-H aromatic), 1580 cm1^{-1} (C=C), 670 cm1^{-1} (C-Br) .

  • UV-Vis (MeOH): λmax_{max} = 274 nm (π→π* transition) .

Synthetic Methodologies

Cyclization Approaches

The Groebke–Blackburn–Bienaymé (GBB) reaction is a key route for constructing the furo[2,3-c]pyridine scaffold. Using pyridoxal derivatives, aldehydes, and isonitriles, this three-component reaction yields 2,3-diamino intermediates, which undergo diazotization to form the target compound . For example:

Pyridoxal+Aldehyde+IsonitrileGBBDiamino-furopyridineHNO23-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine\text{Pyridoxal} + \text{Aldehyde} + \text{Isonitrile} \xrightarrow{\text{GBB}} \text{Diamino-furopyridine} \xrightarrow{\text{HNO}_2} \text{3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine}

Halogenation Strategies

Bromination at the methyl position is achieved via N-bromosuccinimide (NBS) under radical conditions. Chlorination typically employs POCl3_3 or SOCl2_2 at elevated temperatures .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 8.84 g/L at 20.3°C .

  • Thermal Stability: Decomposes at 308.2°C .

  • Photostability: Susceptible to UV-induced degradation, necessitating storage in amber containers .

Reactivity Profile

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling functionalization. The chlorine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activities

Antibacterial Action

Against Gram-positive Staphylococcus aureus, the compound exhibits an MIC90_{90} of 0.15 µM, outperforming vancomycin (MIC90_{90} = 1.2 µM) . Mechanistic studies indicate reactive oxygen species (ROS) generation upon photoactivation, disrupting bacterial membranes.

Enzyme Inhibition

  • Monoamine Oxidase B (MAO-B): IC50_{50} = 1.4 µM, comparable to rasagiline (IC50_{50} = 1.2 µM) .

  • Acetylcholinesterase (AChE): 55% inhibition at 10 µM, suggesting potential in Alzheimer’s disease .

Applications in Medicinal Chemistry

Drug Precursors

The compound serves as a building block for pincer ligands in palladium-catalyzed reactions . Its derivatives show promise as:

  • Anticancer agents: Inhibit topoisomerase II (IC50_{50} = 2.5 µM) .

  • Antivirals: EC50_{50} = 0.016 µM against RSV .

Fluorescent Probes

Functionalization with aminonaphthalimide yields probes for Hg2+^{2+} detection (LOD = 0.1 nM) .

Future Directions

  • Optimization of Pharmacokinetics: Addressing high plasma clearance (CL = 84 µL/min/mg) .

  • Nanoparticle Delivery: Encapsulation in liposomes to enhance bioavailability .

  • Green Synthesis: Catalytic methods using ionic liquids to reduce waste .

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